molecular formula C10H9NO3 B15070674 N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide

N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B15070674
M. Wt: 191.18 g/mol
InChI Key: VMZQZGUGLITDLY-UHFFFAOYSA-N
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Description

N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide is a compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indene derivative in moderate yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydroxy and keto derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxy, keto, and substituted indene derivatives, which can further undergo additional transformations to yield a wide range of compounds with diverse biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-2,3-dihydro-1H-indene-2-carboxamide
  • 2,3-Dihydro-1H-indene-2-carboxylic acid
  • 1-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide

Uniqueness

N-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

N-hydroxy-3-oxo-1,2-dihydroindene-2-carboxamide

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(9)10(13)11-14/h1-4,8,14H,5H2,(H,11,13)

InChI Key

VMZQZGUGLITDLY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)NO

Origin of Product

United States

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